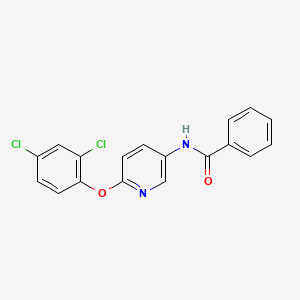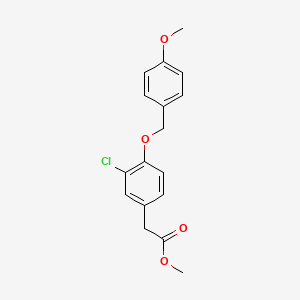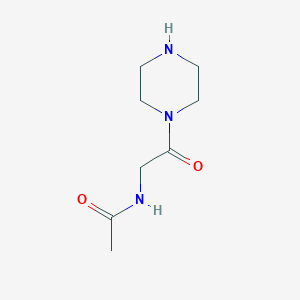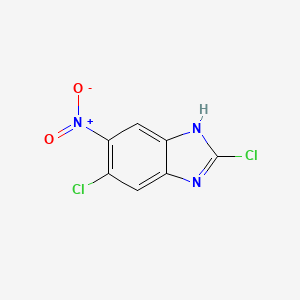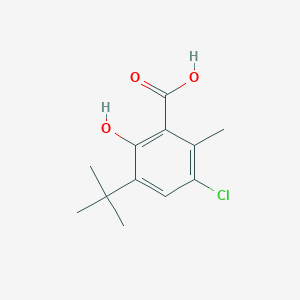![molecular formula C8H11N3 B15358123 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B15358123.png)
2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a heterocyclic compound characterized by its unique structure, which includes a cyclopropyl group attached to a tetrahydropyrrolo[3,4-d]imidazole core. This compound belongs to the class of imidazoles, which are known for their diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole typically involves multiple steps, starting with the construction of the imidazole ring. One common approach is the cyclization of a suitable precursor containing the cyclopropyl group and the necessary nitrogen atoms. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and minimizing by-products.
化学反応の分析
Types of Reactions: 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism by which 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Imidazole: A simpler heterocyclic compound with similar biological and chemical properties.
Pyrrolopyrazine: A related compound with a pyrrole and pyrazine ring structure, known for its biological activities.
Tetrahydropyrrolo[3,4-c]pyrazole: Another related compound with a similar core structure.
Uniqueness: 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole stands out due to its cyclopropyl group, which imparts unique chemical and biological properties compared to its analogs
特性
分子式 |
C8H11N3 |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
2-cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
InChI |
InChI=1S/C8H11N3/c1-2-5(1)8-10-6-3-9-4-7(6)11-8/h5,9H,1-4H2,(H,10,11) |
InChIキー |
KMVNXPWNUVXKIG-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(N2)CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)
![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
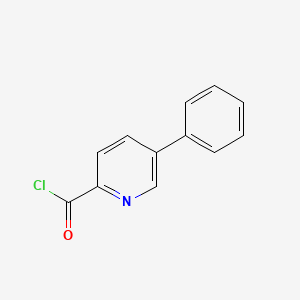
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
